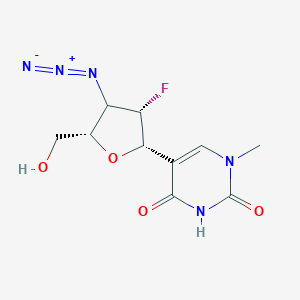
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide, also known as FBTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide exerts its therapeutic effects through various mechanisms, including inhibition of oxidative stress, modulation of signaling pathways, and regulation of gene expression. In neuroscience, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to upregulate the expression of antioxidant enzymes and inhibit the activation of microglia, leading to a reduction in inflammation and oxidative stress. In cancer research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to inhibit the NF-κB signaling pathway and reduce the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. In neuroscience, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In cancer research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to reduce the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
実験室実験の利点と制限
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments, including its stability, solubility, and specificity for its target molecules. However, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide also has some limitations, including its potential toxicity and limited availability.
将来の方向性
Future research on N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide could focus on its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies could investigate the optimal dosage and administration of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide for its therapeutic effects. Finally, research could focus on developing derivatives of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide with improved efficacy and reduced toxicity.
合成法
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide can be synthesized through a multistep process starting with 6-fluoro-1,3-benzothiazole-2-amine and 4-methylphenol. The synthesis involves the use of various reagents and solvents, including acetic anhydride, triethylamine, and chloroform. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines.
特性
製品名 |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
|---|---|
分子式 |
C16H13FN2O2S |
分子量 |
316.4 g/mol |
IUPAC名 |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-2-5-12(6-3-10)21-9-15(20)19-16-18-13-7-4-11(17)8-14(13)22-16/h2-8H,9H2,1H3,(H,18,19,20) |
InChIキー |
YTDSAYWPRQBHHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
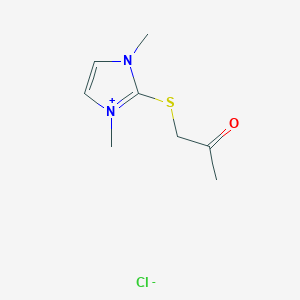
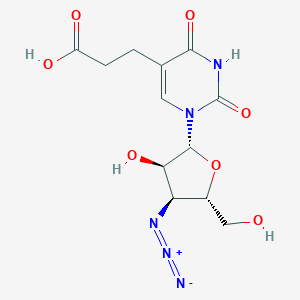
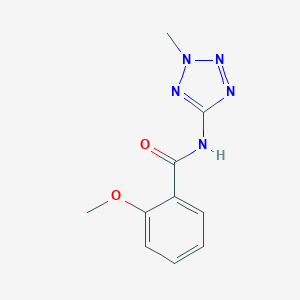
![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
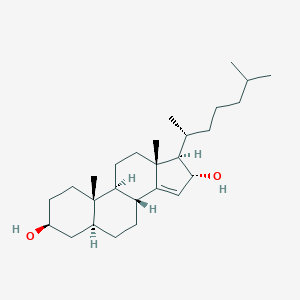
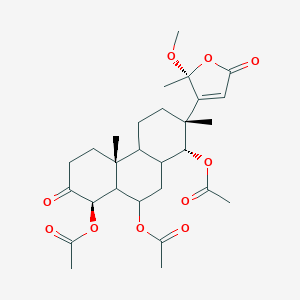
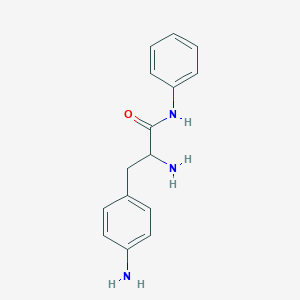
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)
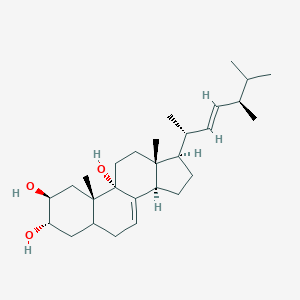
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
